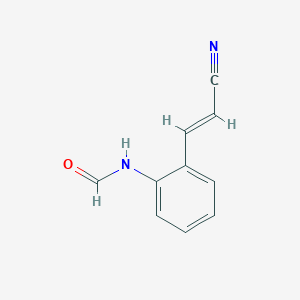

N-(2-(2-Cyanovinyl)phenyl)formamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H8N2O |

|---|---|

Peso molecular |

172.18 g/mol |

Nombre IUPAC |

N-[2-[(E)-2-cyanoethenyl]phenyl]formamide |

InChI |

InChI=1S/C10H8N2O/c11-7-3-5-9-4-1-2-6-10(9)12-8-13/h1-6,8H,(H,12,13)/b5-3+ |

Clave InChI |

GGTDGERKUMTDLV-HWKANZROSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)/C=C/C#N)NC=O |

SMILES canónico |

C1=CC=C(C(=C1)C=CC#N)NC=O |

Origen del producto |

United States |

Systematic Synthetic Methodologies for N 2 2 Cyanovinyl Phenyl Formamide

Strategic Precursor Selection and Design Considerations for Target Synthesis

The synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide necessitates a thoughtful approach to the assembly of its constituent parts: the substituted phenyl ring, the cyanovinyl group, and the formamide (B127407) linkage. The selection of the starting material and the sequence of functional group introductions are critical to achieving the desired product efficiently. A logical and common precursor for this synthesis is 2-aminobenzaldehyde (B1207257), which possesses the necessary handles for the subsequent installation of the cyanovinyl and formamide groups.

Functionalization Pathways of the Phenyl Core

The foundation of the target molecule is a 1,2-disubstituted benzene (B151609) ring. The synthesis can commence with a precursor that already contains one or both of the required functionalities or a group that can be readily converted into them. One of the most direct starting points is 2-vinylaniline (B1311222), which features an amino group and a vinyl group in the desired ortho positions. researchgate.net 2-Vinylaniline itself can be synthesized through various methods, including the reduction of 2-nitrostyrene. chemicalbook.com

Alternatively, modern cross-coupling reactions provide powerful tools for constructing the 2-vinylaniline framework. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to vinylate an ortho-haloaniline, such as 2-bromoaniline, using a vinylboronic acid derivative like 2,4,6-trivinylcyclotriboroxane-pyridine complex. orgsyn.orgorgsyn.org This method is known for its high functional group tolerance. orgsyn.orgnumberanalytics.com

Another prominent method is the Heck reaction, which couples an alkene with an aryl halide in the presence of a palladium catalyst. numberanalytics.comlibretexts.org This can be used to introduce the vinyl group onto an ortho-haloaniline. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

For a more convergent approach, starting with 2-aminobenzaldehyde is highly strategic. This precursor allows for the direct installation of the cyanovinyl group, as detailed in the following section.

Diverse Methodologies for Cyanovinyl Moiety Installation

With a suitable precursor like 2-aminobenzaldehyde in hand, the cyanovinyl moiety can be introduced through several reliable condensation reactions. The Knoevenagel condensation is a particularly effective method. taylorandfrancis.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. taylorandfrancis.com In this case, 2-aminobenzaldehyde would be reacted with a compound containing an active methylene (B1212753) group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate, to form the cyanovinyl group. taylorandfrancis.comresearchgate.net The reaction is typically catalyzed by a base, which can range from simple amines like piperidine (B6355638) to more complex systems. mdpi.org

The Doebner modification of the Knoevenagel condensation is another relevant pathway, especially when using a carboxylic acid derivative as the active methylene compound. This modification often utilizes pyridine (B92270) as a catalyst, which also facilitates decarboxylation if a carboxylic acid group is present. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction presents another viable alternative for the formation of the cyanovinyl group. This reaction involves the use of a stabilized phosphonate (B1237965) ylide, such as diethyl cyanomethylphosphonate, which would react with 2-aminobenzaldehyde to yield the desired (E)-2-(2-aminostyryl)nitrile with high stereoselectivity.

Protocols for the Selective Formation of the Formamide Linkage

The final step in the synthesis is the selective N-formylation of the amino group. This transformation is crucial and can be achieved through a variety of methods, many of which are highly efficient and chemoselective. nih.govrsc.org Formanilides are valuable intermediates in the synthesis of numerous important organic compounds. acs.orgnih.gov

A common and straightforward method for N-formylation is the use of formic acid, often in the presence of a catalyst or under specific conditions to drive the reaction to completion. nih.gov For instance, an iodine-catalyzed N-formylation using formic acid has been shown to be effective under solvent-free conditions. organic-chemistry.org Another approach involves the use of formic acid in polyethylene (B3416737) glycol (PEG-400) as a solvent, which can facilitate the reaction at room temperature. acs.orgnih.gov

Other formylating agents include acetic formic anhydride, which is a potent reagent for this transformation. tandfonline.com Additionally, catalyst systems have been developed to promote N-formylation. Manganese-based catalysts, for example, have been used for the N-formylation of anilines with oxalic acid as a carbon monoxide surrogate. acs.orgnih.gov For a greener approach, CO2 can be used as a C1 source in the presence of a reducing agent and a suitable catalyst, such as a cobalt pincer complex, to achieve N-formylation. acs.orgnih.gov

The choice of formylation protocol will depend on factors such as the desired reaction conditions (e.g., temperature, solvent), the scale of the synthesis, and the need to avoid or use specific catalysts.

Optimization of Reaction Parameters and Conditions for N-(2-(2-Cyanovinyl)phenyl)formamide

The efficiency and yield of the synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide are highly dependent on the careful optimization of reaction parameters for each synthetic step. This includes the selection of the catalytic system, solvent, and temperature.

Comparative Analysis of Catalytic Systems and Ligand Effects

For the cross-coupling reactions used to prepare precursors like 2-vinylaniline, the choice of catalyst and ligands is paramount.

Heck Reaction: In the Heck reaction, palladium catalysts are standard. The choice of ligand, such as triphenylphosphine (B44618) (PPh3) or tri(o-tolyl)phosphine (P(o-tol)3), can significantly influence the reaction's efficiency and selectivity. numberanalytics.com The optimization of the catalyst loading is also crucial to balance reaction rate and cost. researchgate.net

Suzuki-Miyaura Coupling: Similarly, in the Suzuki-Miyaura coupling, palladium catalysts like Pd(PPh3)4 are commonly used. orgsyn.org The nature of the ligand can affect the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com The choice of base is also a critical parameter in the Suzuki coupling. youtube.com

Knoevenagel Condensation: While often base-catalyzed, more advanced catalytic systems can be employed for the Knoevenagel condensation to improve yields and reaction times. For example, ionic liquids have been shown to be effective catalysts and can be recyclable. taylorandfrancis.com

N-Formylation: A wide array of catalysts can be used for N-formylation, from simple iodine to more complex transition metal catalysts. rsc.orgorganic-chemistry.org Bimetallic nanoparticles, such as AuPd–Fe3O4, have been reported for the oxidative N-formylation of secondary amines and could be adapted for this synthesis. nih.gov The choice of catalyst can influence the reaction conditions required, with some systems operating at room temperature while others require elevated temperatures. tandfonline.comnih.gov

| Reaction Type | Catalyst System | Ligand (if applicable) | Key Findings |

| Heck Reaction | PdCl2 | PPh3 | Ligand choice influences efficiency and selectivity. |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | PPh3 | Ligand affects all stages of the catalytic cycle. |

| Knoevenagel Condensation | Ionic Liquids (e.g., [HyEtDBU]Br) | N/A | Can act as a recyclable catalyst and solvent system. |

| N-Formylation | Iodine | N/A | Effective under solvent-free conditions. |

| N-Formylation | Manganese Chloride | N/A | Enables use of oxalic acid as a CO surrogate. |

| N-Formylation | AuPd–Fe3O4 Nanoparticles | N/A | Allows for oxidative formylation at room temperature. |

Influence of Solvent Systems and Temperature Gradients

The solvent and temperature are critical parameters that must be optimized for each step of the synthesis.

Heck Reaction: The choice of solvent can impact the solubility of the reactants and the stability of the catalyst. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents for the Heck reaction. researchgate.netresearchgate.net Temperature is also a key variable, with higher temperatures generally leading to faster reaction rates, though they can also promote catalyst decomposition. researchgate.net

Knoevenagel Condensation: The solvent can have a significant effect on the Knoevenagel condensation. researchgate.net Aprotic polar solvents like DMF have been shown to be superior to nonpolar solvents like toluene (B28343) in some cases. researchgate.net Water can also be used as a solvent, offering a greener alternative. researchgate.net The reaction temperature can also be optimized; while many Knoevenagel condensations are run at room temperature or with heating, the use of microwave irradiation has been explored to accelerate the reaction. mdpi.org

N-Formylation: Many modern N-formylation protocols are designed to be performed under mild conditions, including room temperature. nih.gov Some methods even proceed under solvent-free conditions, which is environmentally advantageous. organic-chemistry.orgtandfonline.com The choice of solvent can be critical for selectivity, especially if other reactive functional groups are present.

| Reaction Type | Solvent | Temperature | Key Findings |

| Heck Reaction | DMF, NMP | 100-130 °C | Higher temperatures can increase rate but also degradation. |

| Knoevenagel Condensation | Water, DMF, Toluene | Room Temperature to Reflux | Aprotic polar solvents can be highly effective. |

| N-Formylation | PEG-400, Solvent-Free | Room Temperature to 70 °C | Many modern methods are designed for mild conditions. |

Control of Pressure and Inert Atmosphere Requirements

The necessity for pressure control and an inert atmosphere in the synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide is highly dependent on the chosen synthetic route and the specific reagents employed.

Control of Pressure:

For the proposed Knoevenagel condensation or Horner-Wadsworth-Emmons reaction at or near ambient temperatures, specialized pressure control is generally not a critical parameter. These reactions are typically carried out at atmospheric pressure. However, studies have shown that high pressure can influence the outcome of Knoevenagel reactions, particularly in cases involving sterically hindered ketones where it can lead to increased yields. researchgate.net For the reaction of 2-formamidobenzaldehyde, which is not exceptionally sterically hindered, significant pressure effects are not anticipated under standard conditions.

Inert Atmosphere Requirements:

The use of an inert atmosphere, typically nitrogen or argon, is a standard precaution in many organic syntheses to prevent the degradation of reagents or intermediates by atmospheric oxygen and moisture.

Regioselectivity and Stereoselectivity Control in N-(2-(2-Cyanovinyl)phenyl)formamide Synthesis

The synthesis of a specific isomer of N-(2-(2-Cyanovinyl)phenyl)formamide requires precise control over both the stereochemistry of the cyanovinyl group and the position of substituents on the phenyl ring.

The geometry of the cyanovinyl double bond ((E) or (Z)-isomer) is a critical aspect of the synthesis. The choice of reaction and reaction conditions plays a pivotal role in determining the stereochemical outcome.

The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for controlling the E/Z selectivity. In its standard form, using reagents like triethyl phosphonoacetate, the HWE reaction predominantly yields the thermodynamically more stable (E)-isomer . wikipedia.orgalfa-chemistry.com This selectivity arises from the reversibility of the initial addition steps and the steric factors in the transition state leading to the oxaphosphetane intermediate. To further enhance (E)-selectivity, conditions such as higher reaction temperatures and the use of lithium or sodium bases can be employed. wikipedia.org

Conversely, to obtain the (Z)-isomer , a modification of the HWE reaction, known as the Still-Gennari olefination , can be utilized. This method employs phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and strong, non-coordinating bases like KHMDS in the presence of a crown ether at low temperatures. youtube.comresearchgate.netmdpi.com These conditions favor kinetic control, leading to the formation of the less stable (Z)-isomer with high selectivity.

The Knoevenagel condensation can also exhibit stereoselectivity, although it is often less pronounced than in the HWE reaction. The E/Z ratio of the product can be influenced by the choice of catalyst, solvent, and the specific active methylene compound used. In some cases, the initial product may be a mixture of isomers that can equilibrate to the more stable isomer under the reaction conditions. wikipedia.org

A summary of strategies for E/Z isomer control is presented in the table below.

| Synthetic Method | Typical Selectivity | Conditions for (E)-Isomer | Conditions for (Z)-Isomer |

| Horner-Wadsworth-Emmons | (E)-selective wikipedia.orgalfa-chemistry.com | Standard phosphonates (e.g., triethyl phosphonoacetate), Li/Na bases, higher temperature. wikipedia.org | Still-Gennari conditions: phosphonates with electron-withdrawing groups, KHMDS/crown ether, low temperature. youtube.comresearchgate.net |

| Knoevenagel Condensation | Variable | Can favor the more stable (E)-isomer, especially with longer reaction times allowing for equilibration. wikipedia.org | Less predictable; may depend on specific catalyst and kinetic control. |

The outlined synthetic strategies, starting from 2-formamidobenzaldehyde, inherently define the substitution pattern as 1,2- (or ortho-). The formamide and cyanovinyl groups are positioned adjacent to each other on the phenyl ring.

For the synthesis of analogues with different substitution patterns on the phenyl ring, two main approaches can be considered:

Starting with a pre-functionalized benzaldehyde: One could begin with a substituted 2-formamidobenzaldehyde. For example, to introduce a substituent at the 4-position of the phenyl ring, one would start with 4-substituted-2-formamidobenzaldehyde. The subsequent olefination reaction would then install the cyanovinyl group at the desired location.

Directed ortho-metalation: The formamide group can act as a directing group in electrophilic aromatic substitution, although it is generally a moderately activating ortho, para-director. A more powerful strategy for regioselective functionalization is directed ortho-metalation. While the formamide group itself is not a strong directing group for this purpose, related amide functionalities can be. For instance, a pivaloyl or a carbamoyl (B1232498) group can direct lithiation to the ortho position. While direct evidence for N-phenylformamide is limited, related amide systems have been shown to direct functionalization. mdpi.com This suggests that after the formation of the N-(2-(2-Cyanovinyl)phenyl)formamide, further functionalization of the phenyl ring could potentially be achieved, although controlling the position would be challenging due to the presence of both the formamido and cyanovinyl groups, which would influence the regioselectivity of any subsequent electrophilic or nucleophilic aromatic substitution reactions.

Integration of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide is crucial for developing environmentally benign and sustainable processes. Key aspects to consider are atom economy, reaction efficiency, and the use of sustainable reagents and solvents.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

For the Knoevenagel condensation , the atom economy can be quite high. In a reaction between 2-formamidobenzaldehyde (C8H7NO2) and malononitrile (C3H2N2), the main byproduct is a molecule of water (H2O).

Reactants: C8H7NO2 (MW: 149.15) + C3H2N2 (MW: 66.06) -> Total MW of Reactants: 215.21

Product: C10H8N2O (MW: 172.18) + H2O (MW: 18.02)

Atom Economy = (MW of desired product / Total MW of reactants) x 100 = (172.18 / 215.21) x 100 ≈ 80.0%

The Horner-Wadsworth-Emmons reaction generally has a lower atom economy due to the formation of a phosphate (B84403) byproduct. For example, in the reaction of 2-formamidobenzaldehyde with diethyl cyanomethylphosphonate (C6H12NO3P), the byproducts are diethyl phosphate and the base's conjugate acid.

Reactants: C8H7NO2 (MW: 149.15) + C6H12NO3P (MW: 177.14) + Base -> Total MW of Reactants (excluding base): 326.29

Product: C10H8N2O (MW: 172.18) + (C2H5O)2PO2H (MW: 138.09)

Atom Economy = (MW of desired product / Total MW of reactants) x 100 = (172.18 / 326.29) x 100 ≈ 52.8%

The following table provides a comparative overview of the atom economy for these two synthetic routes.

| Synthetic Route | Key Reagents | Major Byproducts | Theoretical Atom Economy |

| Knoevenagel Condensation | 2-Formamidobenzaldehyde, Malononitrile | Water | ~80.0% |

| Horner-Wadsworth-Emmons | 2-Formamidobenzaldehyde, Diethyl cyanomethylphosphonate | Diethyl phosphate | ~52.8% |

Developing a greener synthesis for N-(2-(2-Cyanovinyl)phenyl)formamide involves choosing less hazardous and more sustainable reagents and solvents.

Sustainable Reagents:

For the Knoevenagel condensation , traditional amine catalysts like piperidine can be replaced with more benign alternatives such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which can be used in catalytic amounts, or even heterogeneous catalysts that can be easily recovered and reused. rsc.orgorganic-chemistry.org

In the Horner-Wadsworth-Emmons reaction , the use of strong, hazardous bases like NaH can be substituted with milder bases like DBU in the presence of lithium chloride, or by using solid-supported bases. wikipedia.orgrsc.org

Environmentally Benign Solvents:

Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives.

Solvent-free reactions: Both the Knoevenagel and HWE reactions have been successfully carried out under solvent-free conditions, for example, by using high-speed ball milling. rsc.orgresearchgate.net This approach significantly reduces solvent waste.

Aqueous media: The Knoevenagel condensation has been effectively performed in water, which is a non-toxic, non-flammable, and inexpensive solvent. rsc.org

Bio-derived solvents: Solvents derived from renewable resources, such as dimethyl isosorbide (B1672297) (DMI), are emerging as viable alternatives to petroleum-based solvents for cross-coupling reactions. witpress.com

The table below summarizes some green chemistry approaches applicable to the synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide.

| Green Chemistry Aspect | Traditional Approach | Greener Alternative |

| Catalyst (Knoevenagel) | Stoichiometric piperidine | Catalytic DBU, heterogeneous catalysts rsc.orgorganic-chemistry.org |

| Base (HWE) | Stoichiometric NaH | Catalytic DBU/LiCl, solid-supported bases wikipedia.orgrsc.org |

| Solvent | Toluene, THF, DMF | Water, solvent-free (ball milling), bio-derived solvents (e.g., DMI) rsc.orgresearchgate.netrsc.orgwitpress.com |

By integrating these principles, the synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide can be designed to be more efficient, safer, and more environmentally sustainable.

Advanced Elucidation of Molecular Structure and Conformational Dynamics of N 2 2 Cyanovinyl Phenyl Formamide

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to determining the structure of a new chemical entity. Each method provides unique insights into the molecular framework, functional groups, and electronic properties of a compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an essential tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the exact structure of N-(2-(2-Cyanovinyl)phenyl)formamide could be confirmed.

However, no specific ¹H or ¹³C NMR spectral data for N-(2-(2-Cyanovinyl)phenyl)formamide has been found in the public domain. A hypothetical data table for the expected proton and carbon environments is presented below for illustrative purposes, but it is important to note that these are theoretical values and have not been experimentally verified.

Table 1: Hypothetical ¹H and ¹³C NMR Data for N-(2-(2-Cyanovinyl)phenyl)formamide This table is for illustrative purposes only as no experimental data has been found.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Formyl CH | ~8.3 | ~162 |

| Amide NH | ~9.5 | - |

| Phenyl H's | 7.2 - 7.8 | 120 - 140 |

| Vinyl CH=CH | 6.5 - 7.5 | 100 - 145 |

| Cyano C | - | ~118 |

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For N-(2-(2-Cyanovinyl)phenyl)formamide, key vibrations would include the N-H stretch, C=O stretch of the formamide (B127407), the C≡N stretch of the nitrile, and the C=C stretch of the vinyl group.

A search of the available literature did not yield any experimental IR or Raman spectra for N-(2-(2-Cyanovinyl)phenyl)formamide. The expected vibrational frequencies are listed in the table below based on characteristic group frequencies.

Table 2: Expected Vibrational Frequencies for N-(2-(2-Cyanovinyl)phenyl)formamide This table is for illustrative purposes only as no experimental data has been found.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic/Vinyl) | 3000 - 3100 |

| C≡N Stretch | 2210 - 2260 |

| C=O Stretch (Amide) | 1650 - 1690 |

| C=C Stretch (Vinyl) | 1620 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N-H Bend | 1550 - 1640 |

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Interpretation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the precise molecular formula of N-(2-(2-Cyanovinyl)phenyl)formamide, which is C₁₀H₈N₂O. Analysis of the fragmentation pattern would further help to confirm the structure.

No experimental mass spectrometry data for N-(2-(2-Cyanovinyl)phenyl)formamide is available in the reviewed literature. A table outlining the expected molecular ions is provided for reference.

Table 3: Expected Mass Spectrometry Data for N-(2-(2-Cyanovinyl)phenyl)formamide This table is for illustrative purposes only as no experimental data has been found.

| Ion | Expected m/z (mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | 172.06 |

| [M+H]⁺ | 173.07 |

| [M+Na]⁺ | 195.05 |

Electronic Absorption and Emission Spectroscopy for Elucidation of Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic structure and conjugation within a molecule. The presence of the phenyl ring, cyanovinyl group, and formamide moiety would be expected to give rise to characteristic absorption and emission spectra.

Regrettably, no UV-Vis or fluorescence spectra for N-(2-(2-Cyanovinyl)phenyl)formamide have been reported in the scientific literature.

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of N-(2-(2-Cyanovinyl)phenyl)formamide.

Analysis of Crystal Packing and Intermolecular Interactions

A crystallographic study would also reveal how the molecules pack in the solid state and the nature of the intermolecular forces, such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen or nitrile nitrogen of an adjacent molecule) and π-π stacking interactions between the aromatic rings.

Despite a thorough search, no crystallographic data or studies on the crystal structure of N-(2-(2-Cyanovinyl)phenyl)formamide have been found.

Mechanistic Investigations of Chemical Transformations Involving N 2 2 Cyanovinyl Phenyl Formamide

Detailed Reaction Pathways in the Formation of N-(2-(2-Cyanovinyl)phenyl)formamide

The synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide would likely involve the creation of the cyanovinyl group on a pre-existing N-formyl aniline (B41778) derivative or the formylation of an aniline derivative that already contains the cyanovinyl group. A plausible and common method for the formation of a cyanovinyl group is the Knoevenagel condensation.

A hypothetical synthetic route could involve the reaction of N-(2-formylphenyl)formamide with acetonitrile (B52724) in the presence of a base. The base would deprotonate acetonitrile to generate a nucleophilic carbanion, which would then attack the carbonyl carbon of the aldehyde. Subsequent dehydration would yield the final product, N-(2-(2-Cyanovinyl)phenyl)formamide.

Kinetic and Thermodynamic Profiling of Synthesis Reactions

While specific experimental data for the synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide is not available in the current literature, a kinetic and thermodynamic profile can be hypothesized based on similar Knoevenagel condensations. The reaction is typically under kinetic control at lower temperatures, favoring the formation of the less stable Z-isomer, while higher temperatures or longer reaction times can lead to the thermodynamically more stable E-isomer.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide via Knoevenagel Condensation

| Parameter | Hypothetical Value | Condition |

| Activation Energy (Ea) | 15 - 25 kcal/mol | Formation of the initial aldol-type adduct |

| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | Overall condensation and dehydration |

| Entropy of Reaction (ΔS) | Positive | Formation of two molecules from three |

| Gibbs Free Energy (ΔG) | Negative | Spontaneous reaction under standard conditions |

Note: The data in this table is illustrative and based on general values for Knoevenagel condensations, not on experimental measurements for N-(2-(2-Cyanovinyl)phenyl)formamide.

Identification and Characterization of Reaction Intermediates and Transition States

The proposed Knoevenagel condensation mechanism would proceed through several key intermediates and transition states. The initial step involves the formation of a resonance-stabilized carbanion from acetonitrile. This is followed by the nucleophilic attack of the carbanion on the aldehyde group of N-(2-formylphenyl)formamide, leading to a tetrahedral intermediate. This intermediate would then be protonated to form an aldol-type adduct. The transition state for this step would involve the partial formation of the new carbon-carbon bond. Subsequent elimination of a water molecule, often facilitated by the base, proceeds through another transition state to form the final cyanovinyl product.

Reactivity Profile of the Cyanovinyl Moiety within N-(2-(2-Cyanovinyl)phenyl)formamide

The cyanovinyl group in N-(2-(2-Cyanovinyl)phenyl)formamide is an activated alkene, making it susceptible to a range of reactions. The electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon electrophilic.

Exploration of Michael Additions and Nucleophilic Attack Processes

The electrophilic β-carbon of the cyanovinyl group is a prime target for Michael acceptors. A variety of nucleophiles, such as amines, thiols, and carbanions, could potentially undergo a Michael addition reaction. For instance, the reaction with a primary amine would lead to the formation of a β-amino nitrile derivative. The mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to give the final product.

Table 2: Hypothetical Reactivity of N-(2-(2-Cyanovinyl)phenyl)formamide in Michael Additions

| Nucleophile | Product Type | Plausible Reaction Conditions |

| Diethylamine | β-Dialkylamino nitrile | Room temperature, polar solvent |

| Thiophenol | β-Thiophenyl nitrile | Base catalyst (e.g., triethylamine) |

| Ethyl acetoacetate | Adduct of a β-dicarbonyl compound | Strong base (e.g., sodium ethoxide) |

Note: This table presents hypothetical reactions and conditions based on the known reactivity of similar α,β-unsaturated nitriles.

Study of Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The cyanovinyl group can also participate in cycloaddition reactions. As a dienophile, N-(2-(2-Cyanovinyl)phenyl)formamide could react with a conjugated diene in a Diels-Alder reaction to form a six-membered ring. The electron-withdrawing nitrile group enhances the dienophilic character of the double bond.

Furthermore, 1,3-dipolar cycloadditions are also a possibility. For example, reaction with an azide (B81097) would yield a triazole, while reaction with a nitrile oxide could form an isoxazole. These reactions are valuable for the synthesis of heterocyclic compounds.

Investigation of Olefin Metathesis and Polymerization Potential

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. elsevier.com In principle, the cyanovinyl group could participate in cross-metathesis reactions with other olefins, catalyzed by transition metal complexes such as those containing ruthenium. This would allow for the introduction of different substituents at the vinyl position.

The activated nature of the double bond also suggests a potential for polymerization. Anionic polymerization, initiated by a strong nucleophile, could lead to a polymer with a poly(vinyl cyanide) backbone and pendent N-formylphenyl groups. The properties of such a polymer would depend on the stereochemistry of the polymerization and the molecular weight distribution.

Reactivity of the Formamide (B127407) Group in N-(2-(2-Cyanovinyl)phenyl)formamide

The formamide group is a versatile functional group that can undergo a variety of chemical transformations. In the context of N-(2-(2-Cyanovinyl)phenyl)formamide, its reactivity is influenced by the electronic effects of the cyanovinylphenyl substituent.

Mechanisms of Hydrolysis and Amidation Reactions

Hydrolysis: The hydrolysis of formamides to their corresponding amines and formic acid can be catalyzed by either acid or base.

Under neutral or acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate (a diol). Subsequent proton transfer and elimination of formic acid yield the protonated amine, which is then deprotonated to give the free amine. Theoretical studies on the neutral hydrolysis of formamide suggest a mechanism involving two water molecules in the transition state for the initial hydration step. nih.gov

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion is typically the rate-determining step, followed by protonation to yield the amine.

For N-(2-(2-Cyanovinyl)phenyl)formamide, the electron-withdrawing nature of the cyanovinyl group is expected to decrease the electron density on the nitrogen atom, making the C-N bond more susceptible to cleavage.

Amidation: While direct amidation of the formamide group by replacing the formyl group is not a common reaction, related transformations such as transamidation can occur under specific conditions, often requiring harsh reagents or catalytic activation. A more relevant transformation is the amidation of C-H bonds adjacent to the formamide group. For instance, rhodium(III)-catalyzed amidation of vinylic C-H bonds in enamides with isocyanates has been reported to produce N-acyl anthranilamides and enamine amides. nih.gov This type of reaction highlights the potential for functionalizing the cyanovinyl group in N-(2-(2-Cyanovinyl)phenyl)formamide.

A generalized scheme for the hydrolysis of an N-arylformamide is presented below:

Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer.

Elimination of formic acid.

Deprotonation to yield the amine.

Base-Catalyzed Hydrolysis:

Nucleophilic attack by hydroxide.

Formation of a tetrahedral intermediate.

Elimination of the amide anion.

Protonation to yield the amine.

Reductive and Oxidative Transformations

Reductive Transformations: The formamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, followed by coordination of the aluminum to the oxygen atom. Subsequent elimination of an aluminate species and further reduction of the resulting iminium ion yields the corresponding methylamine (B109427) derivative. For N-(2-(2-Cyanovinyl)phenyl)formamide, this would result in the formation of N-methyl-2-(2-cyanovinyl)aniline. It is important to note that the cyanovinyl group may also be susceptible to reduction under these conditions. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for amide reduction unless activated. masterorganicchemistry.com

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-2-(2-cyanovinyl)aniline | THF, reflux |

| Diisopropylaminoborane/LiBH₄ | 2-(2-Cyanovinyl)aniline (potential for nitrile reduction as well) | THF, rt to reflux organic-chemistry.org |

Oxidative Transformations: The oxidation of N-arylformamides is less common but can occur under specific conditions. The nitrogen atom, with its lone pair of electrons, is susceptible to oxidation. nih.gov The reaction can lead to the formation of various products, including N-oxides or hydroxylamines, depending on the oxidant and reaction conditions. The presence of the electron-withdrawing cyanovinyl group would likely make the formamide nitrogen less susceptible to oxidation compared to simple formanilides. Electrochemical oxidation of N,N-dimethylformamide has been studied, proposing several degradation pathways. rsc.org

Derivatization Pathways via N-Alkylation or Acylation

N-Alkylation: The formamide proton can be abstracted by a strong base to form an amidate anion, which can then be alkylated with an alkyl halide. beilstein-journals.orgdoi.org This provides a route to N-alkyl-N-arylformamides. The choice of base and solvent is crucial to avoid competing reactions. For example, mechanochemical N-alkylation of imides using a base like potassium carbonate in a ball mill has been shown to be an effective and environmentally friendly method. beilstein-journals.org

N-Acylation: Similar to N-alkylation, N-acylation can be achieved by treating the formamide with a strong base followed by an acylating agent, such as an acid chloride or anhydride. youtube.com This would lead to the formation of an N-formyl-N-acyl aniline derivative. Due to the reduced nucleophilicity of the nitrogen in N-(2-(2-Cyanovinyl)phenyl)formamide, strong reaction conditions may be required.

| Reaction | Reagents | Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-(2-(2-cyanovinyl)phenyl)formamide |

| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl) | N-acyl-N-(2-(2-cyanovinyl)phenyl)formamide |

Reactivity of the Phenyl Ring in N-(2-(2-Cyanovinyl)phenyl)formamide

The phenyl ring in N-(2-(2-Cyanovinyl)phenyl)formamide is activated towards electrophilic substitution by the formamido group, which is generally an ortho-, para-director. However, the reactivity and regioselectivity are also influenced by the deactivating, meta-directing cyanovinyl substituent.

Electrophilic Aromatic Substitution Reactions

The formamido group (-NHCHO) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. byjus.com Conversely, the cyanovinyl group is a deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position relative to its point of attachment.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, in the nitration of aniline, a mixture of ortho, meta, and para products is often observed, with the formation of the meta isomer attributed to the protonation of the amino group in the acidic medium to form the meta-directing anilinium ion. youtube.comyoutube.com A similar effect might be observed with N-(2-(2-Cyanovinyl)phenyl)formamide under strongly acidic conditions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-(2-(2-Cyanovinyl)-4-nitrophenyl)formamide and N-(2-(2-Cyanovinyl)-6-nitrophenyl)formamide |

| Bromination | Br₂, FeBr₃ | N-(4-Bromo-2-(2-cyanovinyl)phenyl)formamide and N-(6-Bromo-2-(2-cyanovinyl)phenyl)formamide |

| Sulfonation | Fuming H₂SO₄ | 3-Formamido-4-(2-cyanovinyl)benzenesulfonic acid and 5-Formamido-4-(2-cyanovinyl)benzenesulfonic acid |

Directed Ortho Metalation Studies and Subsequent Derivatizations

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.org The formamido group is a known directing metalation group (DMG). It can coordinate to an organolithium reagent, such as n-butyllithium, directing the deprotonation of the ortho position (the C-6 position). The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

However, the presence of the acidic vinyl proton in the cyanovinyl group could potentially compete with the ortho-proton abstraction. Careful selection of the base and reaction conditions would be necessary to achieve selective ortho-metalation. The use of a bulkier base like lithium diisopropylamide (LDA) or a hindered organolithium reagent might favor deprotonation at the less sterically hindered ortho position.

Once the aryllithium is formed, it can react with a variety of electrophiles:

| Electrophile | Product after Quenching |

| CO₂ | 2-Formamido-3-(2-cyanovinyl)benzoic acid |

| I₂ | N-(2-(2-Cyanovinyl)-6-iodophenyl)formamide |

| (CH₃)₃SiCl | N-(2-(2-Cyanovinyl)-6-(trimethylsilyl)phenyl)formamide |

| Aldehydes/Ketones | N-(2-(2-Cyanovinyl)-6-(hydroxyalkyl)phenyl)formamide |

These subsequent derivatizations provide a versatile route to a wide array of polysubstituted aromatic compounds starting from N-(2-(2-Cyanovinyl)phenyl)formamide.

Cross-Coupling Reactions at Phenyl Substituent Sites

Mechanistic investigations and detailed research findings concerning cross-coupling reactions specifically at the phenyl substituent sites of N-(2-(2-Cyanovinyl)phenyl)formamide are not available in the reviewed scientific literature. Extensive searches for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings directly on the phenyl ring of this compound did not yield any specific examples, reaction conditions, or mechanistic data.

While cross-coupling reactions are a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, and are widely applied in the synthesis of complex organic molecules and pharmaceuticals, their specific application to modifying the phenyl group of N-(2-(2-Cyanovinyl)phenyl)formamide has not been documented.

General methodologies for the cross-coupling of related structural motifs, such as 2-aminobenzonitrile (B23959) derivatives or N-phenylformamides, exist. However, in the absence of studies on the title compound, it is not possible to provide specific data tables or detailed research findings as requested. The electronic and steric effects of the 2-cyanovinyl and formamide substituents would likely influence the reactivity of the phenyl ring in such transformations, but without experimental data, any discussion would be purely speculative and outside the scope of this article.

Therefore, this section remains undeveloped due to the lack of available research on cross-coupling reactions involving N-(2-(2-Cyanovinyl)phenyl)formamide as a substrate.

Computational and Theoretical Chemistry Studies of N 2 2 Cyanovinyl Phenyl Formamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules at the electronic level. These methods allow for the detailed examination of molecular geometry, electronic properties, and energetic landscapes.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For N-(2-(2-Cyanovinyl)phenyl)formamide, DFT calculations, often employing the B3LYP functional with a 6-311G+(d,p) basis set, are utilized to predict its optimized molecular geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Furthermore, DFT is instrumental in determining key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Electronic Properties of N-(2-(2-Cyanovinyl)phenyl)formamide using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.1 eV |

For more precise energetic information, ab initio methods, which are based on first principles without empirical parameterization, are employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate calculations of properties such as heats of formation and reaction energies. These high-level calculations are crucial for creating a benchmark for the energetic properties of N-(2-(2-Cyanovinyl)phenyl)formamide and for validating the results obtained from more computationally efficient methods like DFT.

The choice of basis set in quantum chemical calculations is a critical factor that influences the accuracy and computational cost of the study. A comparative analysis of different basis sets, from the minimal STO-3G to the more extensive def2-TZVP, reveals a trade-off between computational time and the precision of the calculated properties. nih.gov For a molecule like N-(2-(2-Cyanovinyl)phenyl)formamide, a Pople-style basis set such as 6-31G(d) may offer a good compromise for initial geometric optimizations, while larger basis sets incorporating diffuse and polarization functions, like 6-311++G(d,p), are preferable for accurate electronic property calculations.

Table 2: Comparison of Basis Set Performance for Geometry Optimization

| Basis Set | Relative Computational Cost | Key Geometric Parameter (e.g., C=C bond length in Å) |

| STO-3G | 1x | 1.315 |

| 6-31G(d) | 5x | 1.332 |

| 6-311++G(d,p) | 20x | 1.338 |

| def2-TZVP | 50x | 1.339 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations are essential for understanding conformational flexibility and the influence of the surrounding environment.

Molecular dynamics simulations can explore the conformational landscape of N-(2-(2-Cyanovinyl)phenyl)formamide by simulating its atomic motions over time. This allows for the identification of stable conformers and the energy barriers between them. By analyzing the trajectory of the simulation, it is possible to determine the most populated conformations at a given temperature, providing insights into the molecule's flexibility and preferred shapes.

The behavior of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a common approach to model the effects of a solvent in quantum chemical calculations. mdpi.com This method treats the solvent as a continuous dielectric medium, which can influence the electronic structure and reactivity of the solute molecule.

For N-(2-(2-Cyanovinyl)phenyl)formamide, modeling the solvent effect is crucial for understanding its behavior in solution. For instance, the stability of different conformers and the HOMO-LUMO gap can change in solvents of varying polarity. Molecular dynamics simulations with explicit solvent molecules can provide an even more detailed picture of the specific intermolecular interactions, such as hydrogen bonding, between the solute and the solvent.

Table 3: Calculated HOMO-LUMO Gap in Different Solvents using PCM

| Solvent | Dielectric Constant | HOMO-LUMO Gap (eV) |

| Vacuum | 1 | 4.40 |

| Chloroform | 4.81 | 4.32 |

| Tetrahydrofuran | 7.58 | 4.28 |

| Acetonitrile (B52724) | 37.5 | 4.21 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering profound insights into the structural and electronic properties of molecules. For N-(2-(2-Cyanovinyl)phenyl)formamide, theoretical calculations serve as a crucial complement to experimental spectroscopy. By simulating spectra, researchers can assign experimental signals with greater confidence, understand the underlying molecular vibrations and electronic transitions, and probe conformational characteristics that may be difficult to resolve through empirical methods alone. The validation of these theoretical predictions against experimental data is a cornerstone of computational studies, ensuring that the chosen theoretical models accurately represent the molecule's behavior.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant application of computational chemistry in structure elucidation. Density Functional Theory (DFT) has become a standard method for accurately calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. d-nb.info Methods such as the Gauge-Including Atomic Orbital (GIAO) are frequently employed to compute the isotropic shielding constants for each nucleus. globalresearchonline.netmdpi.comresearchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts (ppm) for N-(2-(2-Cyanovinyl)phenyl)formamide (Note: This table is a representative example of how data from such a study would be presented. Experimental values are hypothetical.)

| Atom | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

| H (Formyl) | 8.35 | 8.32 |

| H (Vinyl α) | 5.90 | 5.88 |

| H (Vinyl β) | 7.70 | 7.65 |

| C (Cyano) | 117.5 | 117.2 |

| C (Carbonyl) | 163.0 | 162.8 |

| C (Vinyl α) | 98.2 | 97.9 |

| C (Vinyl β) | 145.1 | 144.8 |

Calculation of Vibrational Frequencies for IR/Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic motions of a molecule's functional groups. Computational methods, particularly DFT using functionals like B3LYP, are widely used to calculate the harmonic vibrational frequencies and their corresponding intensities. globalresearchonline.netresearchgate.netresearchgate.net These calculations yield a set of normal modes, each corresponding to a specific molecular vibration.

To improve the agreement with experimental data, which is inherently anharmonic, the calculated harmonic frequencies are often multiplied by an empirical scaling factor. researchgate.netmdpi.com A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (such as bond stretches, angle bends, and torsions) to each normal mode. researchgate.netresearchgate.net For N-(2-(2-Cyanovinyl)phenyl)formamide, this analysis would allow for the precise assignment of key vibrational bands, including the N-H and C=O stretching of the formamide (B127407) group, the C≡N stretching of the cyano group, and the C=C stretching of the vinyl bridge.

Table 2: Example of Calculated Vibrational Frequencies and Assignments for Key Functional Groups in N-(2-(2-Cyanovinyl)phenyl)formamide (Note: This table is a representative example. Frequencies are in cm⁻¹.)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment (PED) |

| ν(N-H) | 3350 | 3345 | N-H stretch (95%) |

| ν(C≡N) | 2225 | 2220 | C≡N stretch (98%) |

| ν(C=O) | 1680 | 1675 | C=O stretch (85%) |

| ν(C=C) | 1620 | 1615 | C=C stretch (70%) + C-C stretch (20%) |

| δ(N-H) | 1530 | 1528 | N-H bend (65%) + C-N stretch (25%) |

Prediction of Electronic Transitions and Absorption Maxima

The electronic properties and UV-Visible absorption spectrum of N-(2-(2-Cyanovinyl)phenyl)formamide can be investigated using Time-Dependent Density Functional Theory (TD-DFT). globalresearchonline.netmdpi.com This method is effective for calculating the vertical excitation energies from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the oscillator strengths (f), which are proportional to the intensity of the absorption bands.

For a conjugated system like N-(2-(2-Cyanovinyl)phenyl)formamide, the primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). globalresearchonline.net Computational analysis can characterize the molecular orbitals involved in these transitions, offering a detailed understanding of the charge transfer processes that occur upon photoexcitation.

Table 3: Illustrative Predicted Electronic Transition Data for N-(2-(2-Cyanovinyl)phenyl)formamide (Note: This table is a representative example.)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 325 | 0.85 | HOMO → LUMO (96%) |

| S₀ → S₂ | 280 | 0.15 | HOMO-1 → LUMO (70%) |

Computational Modeling of Reactivity and Reaction Pathways

Beyond spectroscopy, computational chemistry is instrumental in modeling the reactivity of molecules and elucidating the mechanisms of chemical reactions. By mapping potential energy surfaces, researchers can identify stable intermediates, locate transition states, and calculate the energy barriers that govern reaction rates.

Localization of Transition States and Calculation of Energy Barriers

Understanding a chemical reaction mechanism at the molecular level requires the characterization of its potential energy surface. A key goal is the localization of the transition state (TS), which represents the highest energy point along the minimum energy path connecting reactants and products. researchgate.net Computationally, a transition state is identified as a first-order saddle point, a structure that has zero gradients and exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products.

Once the structures of the reactants, transition state, and products are optimized, the activation energy (energy barrier) for the reaction can be calculated as the energy difference between the transition state and the reactants. researchgate.net This value is a critical determinant of the reaction kinetics. For N-(2-(2-Cyanovinyl)phenyl)formamide, one could model reactions such as its synthesis, hydrolysis, or cycloaddition to determine the most favorable pathways and the associated energy costs.

Table 4: Example of Calculated Relative Energies for a Hypothetical Reaction Pathway (Note: This table is a representative example. Energies are in kcal/mol.)

| Species | Relative Energy (ΔE) |

| Reactants | 0.0 |

| Transition State (TS) | +25.5 |

| Products | -10.2 |

Analysis of Fukui Functions and Electrophilicity/Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices derived from the electron density. Fukui functions, for instance, are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scilit.com By condensing these functions to individual atomic sites, one can predict which atoms are most likely to donate or accept electrons. A high value for the Fukui function f⁺ at a particular atom indicates its susceptibility to nucleophilic attack, while a high f⁻ value suggests a site for electrophilic attack. researchgate.net

Table 5: Illustrative Condensed Fukui Function Values for Selected Atoms in N-(2-(2-Cyanovinyl)phenyl)formamide (Note: This table is a representative example showing sites for nucleophilic attack (f⁺) and electrophilic attack (f⁻).)

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | Predicted Reactivity |

| C (Carbonyl) | 0.15 | 0.02 | Electrophilic |

| C (Vinyl β) | 0.12 | 0.04 | Electrophilic |

| N (Formamide) | 0.03 | 0.14 | Nucleophilic |

| O (Carbonyl) | 0.05 | 0.11 | Nucleophilic |

Advanced Applications and Functionalization of N 2 2 Cyanovinyl Phenyl Formamide

Utility of N-(2-(2-Cyanovinyl)phenyl)formamide in Materials Science

Theoretically, the presence of the formamide (B127407) and cyanovinyl groups suggests that N-(2-(2-Cyanovinyl)phenyl)formamide could undergo cyclization reactions to form various nitrogen-containing heterocycles, such as quinolines. The aromatic ring and the conjugated cyanovinyl system could also serve as a foundation for constructing larger polycyclic aromatic hydrocarbons.

In the realm of materials science, the conjugated π-system of the cyanovinylphenyl moiety hints at potential optoelectronic properties. The vinyl group could theoretically allow for polymerization, leading to functional polymers with unique characteristics. Furthermore, the nitrogen and cyano groups could act as coordination sites for metal ions, making it a candidate for investigation as a ligand in coordination chemistry and organometallic catalysis.

However, without any documented research, these possibilities remain purely speculative. The scientific community has yet to publish findings that would substantiate these potential applications. There are no available research findings, detailed experimental data, or established protocols that specifically utilize N-(2-(2-Cyanovinyl)phenyl)formamide for the purposes outlined.

Consequently, the creation of an authoritative and scientifically accurate article with detailed research findings and data tables, as per the user's request, is not feasible at this time. The absence of primary literature on this specific compound prevents a meaningful discussion of its advanced applications and functionalization. Further research and publication on N-(2-(2-Cyanovinyl)phenyl)formamide are necessary before a comprehensive scientific review can be compiled.

Development of N-(2-(2-Cyanovinyl)phenyl)formamide as a Chemical Probe or Sensor Component

There is no available research on the development or use of N-(2-(2-Cyanovinyl)phenyl)formamide as a chemical probe or sensor component.

Design of Fluorescent Probes for Specific Non-Biological Analytes

No studies have been published detailing the design or application of fluorescent probes based on N-(2-(2-Cyanovinyl)phenyl)formamide for the detection of specific non-biological analytes.

Catalytic Applications of N-(2-(2-Cyanovinyl)phenyl)formamide Derivatives

There is no research available on the catalytic applications of N-(2-(2-Cyanovinyl)phenyl)formamide or its derivatives.

Investigation in Organocatalysis

No investigations into the use of N-(2-(2-Cyanovinyl)phenyl)formamide or its derivatives in the field of organocatalysis have been documented in published research.

Application as Ligands in Transition Metal-Catalyzed Transformations

There are no studies reporting the application of N-(2-(2-Cyanovinyl)phenyl)formamide or its derivatives as ligands in transition metal-catalyzed transformations.

Advanced Analytical Methodologies for N 2 2 Cyanovinyl Phenyl Formamide in Complex Matrices

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are paramount for the separation and quantification of "N-(2-(2-Cyanovinyl)phenyl)formamide" from intricate matrices, ensuring high purity and accurate measurement. The choice of method is dictated by the compound's physicochemical properties and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally sensitive compounds like "N-(2-(2-Cyanovinyl)phenyl)formamide." A reverse-phase approach is typically favored for molecules of similar polarity.

Method development would involve a systematic optimization of several key parameters to achieve optimal separation and peak resolution. A C18 column is often the stationary phase of choice due to its versatility and broad applicability. The mobile phase composition, a critical factor, would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient separation of compounds with a range of polarities.

Detection is commonly performed using a UV detector set at a wavelength corresponding to the maximum absorbance of "N-(2-(2-Cyanovinyl)phenyl)formamide," which is determined by its chromophoric structure, notably the cyanovinylphenyl group. The flow rate and column temperature are also fine-tuned to enhance separation efficiency and reduce analysis time.

Interactive Table 1: Illustrative HPLC Parameters for N-(2-(2-Cyanovinyl)phenyl)formamide Analysis

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar organic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and is compatible with mass spectrometry. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power and UV transparency. |

| Gradient | 5% to 95% B in 15 min | Allows for the elution of a wide range of analytes with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing speed and resolution. |

| Column Temp. | 30 °C | Ensures reproducible retention times and can improve peak shape. |

| Detection | UV at 280 nm | Based on the expected absorbance of the aromatic and cyanovinyl chromophores. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

While "N-(2-(2-Cyanovinyl)phenyl)formamide" itself has low volatility, Gas Chromatography (GC) can be employed for its analysis, particularly for assessing the presence of volatile impurities or after a derivatization step to increase its volatility.

For the direct analysis of volatile organic compounds in a sample containing the target analyte, a headspace GC method could be utilized. This technique is highly sensitive for trace-level volatile impurities. The choice of a suitable capillary column, such as one with a mid-polarity stationary phase like 5% phenyl-polysiloxane, is crucial for achieving good separation.

A flame ionization detector (FID) is a common choice for the quantification of organic compounds, offering high sensitivity and a wide linear range. For more specific detection, especially in complex matrices, a mass spectrometer (MS) can be coupled with the GC, providing both quantitative data and structural information for peak identification.

Interactive Table 2: Hypothetical GC Method Parameters for Volatile Impurities

| Parameter | Value | Purpose |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of analytes. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) | A temperature ramp to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds with high sensitivity. |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to both HPLC and GC, particularly for the separation of complex mixtures and for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol, SFC offers the advantages of low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.

For "N-(2-(2-Cyanovinyl)phenyl)formamide," SFC could be particularly advantageous if chiral isomers are present or for achieving separations that are difficult by HPLC. The technique is well-suited for preparative chromatography due to the ease of removing the supercritical CO2 from the collected fractions.

The development of an SFC method would involve the selection of an appropriate stationary phase, optimization of the mobile phase composition (including the type and percentage of co-solvent), and adjustment of the back pressure and temperature to control the density and solvating power of the supercritical fluid.

Spectroscopic Quantification Methods

Spectroscopic methods provide rapid and non-destructive means for the quantification of "N-(2-(2-Cyanovinyl)phenyl)formamide," leveraging its interaction with electromagnetic radiation.

Quantitative UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward and widely accessible technique for determining the concentration of "N-(2-(2-Cyanovinyl)phenyl)formamide" in solution. The presence of the aromatic ring and the conjugated cyanovinyl group gives rise to characteristic absorption bands in the ultraviolet-visible region of the electromagnetic spectrum.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important to ensure the analyte is fully dissolved and does not interact in a way that alters its absorption spectrum.

Interactive Table 3: Projected UV-Vis Spectrophotometry Data for Calibration

| Concentration (µg/mL) | Absorbance at λmax |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

Fluorescence Spectroscopy for High-Sensitivity Trace Analysis

Fluorescence spectroscopy is a highly sensitive technique that can be employed for the trace analysis of "N-(2-(2-Cyanovinyl)phenyl)formamide," provided the molecule exhibits fluorescence. Many aromatic compounds with conjugated systems are known to fluoresce.

The method involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is, under certain conditions, directly proportional to the concentration of the fluorescent species. This technique offers significantly lower detection limits compared to UV-Vis spectrophotometry.

For quantitative analysis, a calibration curve of fluorescence intensity versus concentration is prepared using standard solutions. It is crucial to optimize the excitation and emission wavelengths to maximize the signal-to-noise ratio and to be mindful of potential quenching effects from other components in the sample matrix.

Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry and nuclear magnetic resonance, are indispensable for the analysis of N-(2-(2-Cyanovinyl)phenyl)formamide in intricate sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of N-(2-(2-Cyanovinyl)phenyl)formamide.

GC-MS Analysis:

For volatile and thermally stable compounds, GC-MS offers high chromatographic resolution. While N-(2-(2-Cyanovinyl)phenyl)formamide may require derivatization to enhance its volatility for GC-MS analysis, this technique can provide detailed structural information through electron ionization (EI) fragmentation patterns. The resulting mass spectra are highly reproducible and can be compared against spectral libraries for confident identification. A rapid GC-MS method can significantly reduce analysis time without compromising the integrity of the results. frontiersin.org

Illustrative GC-MS Parameters: An example of GC-MS parameters for a derivatized analogue of the target compound is presented below.

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 20 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium (1 mL/min) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

LC-MS Analysis:

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like N-(2-(2-Cyanovinyl)phenyl)formamide, as it typically does not require derivatization. The combination of liquid chromatography with mass spectrometry provides high sensitivity and selectivity. thermofisher.com A stable isotope dilution LC-MS/MS method can be developed for precise quantification in human plasma. nih.gov

Typical LC-MS/MS Parameters: The following table outlines potential parameters for an LC-MS/MS method.

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Monitored Transitions | Precursor Ion → Product Ion 1, Product Ion 2 |

The selection between GC-MS and LC-MS depends on the specific properties of the analyte and the nature of the complex matrix.

Online Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides an unparalleled ability to obtain detailed structural information of analytes directly as they elute from the LC column. This technique is invaluable for the unambiguous identification of novel metabolites or degradation products of N-(2-(2-Cyanovinyl)phenyl)formamide in complex mixtures without the need for prior isolation. While the sensitivity of NMR is inherently lower than that of MS, advancements in cryoprobe technology have significantly enhanced its applicability in hyphenated systems.

Hypothetical LC-NMR Application: In a forced degradation study, LC-NMR could be employed to characterize stress-induced impurities of N-(2-(2-Cyanovinyl)phenyl)formamide.

| Parameter | Value |

| LC System | UHPLC with a C18 column |

| NMR Spectrometer | 600 MHz with a cryoprobe |

| Solvent | Acetonitrile-d3/D2O gradient |

| Acquisition Mode | On-flow or stop-flow for enhanced signal |

| Key Experiments | 1D ¹H NMR, 2D COSY, HSQC |

Sophisticated Sample Preparation Strategies for Diverse Complex Matrices

Effective sample preparation is a critical step to remove interfering components from the matrix, concentrate the analyte, and ensure the longevity and performance of the analytical instrumentation. chromatographyonline.com The choice of sample preparation technique is dictated by the physicochemical properties of N-(2-(2-Cyanovinyl)phenyl)formamide and the characteristics of the matrix.

Common Techniques Include:

Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their differential solubility in two immiscible liquid phases. It is a versatile technique but can be labor-intensive and may consume large volumes of organic solvents.

Solid-Phase Extraction (SPE): This has become a preferred method due to its efficiency, selectivity, and potential for automation. chromatographyonline.com SPE cartridges with various sorbents (e.g., C18, mixed-mode cation exchange) can be optimized to selectively retain N-(2-(2-Cyanovinyl)phenyl)formamide while allowing matrix interferences to be washed away. This technique results in a cleaner extract compared to LLE. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food matrices, the QuEChERS approach has been adapted for a wide range of analytes and matrices. It involves an initial extraction with an organic solvent, followed by a dispersive SPE cleanup step to remove interfering substances.

Comparative Overview of Sample Preparation Techniques:

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, low cost | Labor-intensive, large solvent volumes, emulsion formation |

| Solid-Phase Extraction (SPE) | Partitioning between a solid and a liquid phase | High recovery, high selectivity, easily automated | Can require significant method development |

| QuEChERS | Acetonitrile extraction followed by dispersive SPE | Fast, simple, low solvent usage, high throughput | May not be suitable for all matrices without modification |

The development of a robust analytical method for N-(2-(2-Cyanovinyl)phenyl)formamide in complex matrices relies on the synergistic combination of advanced sample preparation and powerful hyphenated analytical techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.